molecular formula C19H21NO5S B2979803 methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate CAS No. 1327179-64-5

methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate

Cat. No.: B2979803
CAS No.: 1327179-64-5
M. Wt: 375.44
InChI Key: SCDSTAGQMZMXIB-PDGQHHTCSA-N
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Description

Methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate is a synthetic acrylate derivative characterized by a sulfonyl group attached to a 3,4-dimethylphenyl ring and an amino group linked to a 4-methoxyphenyl moiety. The (Z)-stereochemistry at the double bond is critical for its conformational stability and intermolecular interactions.

Properties

IUPAC Name

methyl (Z)-2-(3,4-dimethylphenyl)sulfonyl-3-(4-methoxyanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-13-5-10-17(11-14(13)2)26(22,23)18(19(21)25-4)12-20-15-6-8-16(24-3)9-7-15/h5-12,20H,1-4H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDSTAGQMZMXIB-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC)/C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate has several applications in research and industry:

  • Chemistry: Utilized as a building block in the synthesis of more complex molecules.

  • Biology: Explored for its potential as a biochemical probe.

  • Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.

  • Industry: Used in the manufacture of specialty polymers and materials.

Mechanism of Action

The compound acts through various mechanisms depending on the context of its use:

  • Molecular Targets: It can interact with proteins and enzymes, potentially inhibiting their activity.

  • Pathways Involved: Its effects can be mediated through pathways involving sulfonamide and acrylate functionalities.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Methoxy vs. Ethoxy Amino Groups: The ethoxy substituent in increases lipophilicity, which may improve membrane permeability in biological systems.
  • Amino Group Flexibility: Replacing the 4-methoxyphenyl amino group with an unsubstituted anilino group (as in ) reduces steric hindrance but may decrease target selectivity.

Substituent Effects on Crystallinity and Stability

Crystal packing and hydrogen-bonding patterns are influenced by substituents. For example:

  • Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate (): Exhibits a dihedral angle of 82.9° between aromatic rings, stabilized by intramolecular C–H⋯O hydrogen bonds forming S(7) ring motifs. Its crystal packing includes π–π interactions (3.984 Å spacing), enhancing thermal stability.
  • Target Compound : While crystallographic data are unavailable, the 3,4-dimethylphenyl sulfonyl group likely introduces steric effects that reduce molecular planarity compared to the bromo-formyl derivative in .

Comparison with Fluorinated Analogues

Fluorinated acrylates, such as methyl (E/Z)-3-(4-methoxyphenyl)-2-(trifluoromethyl)acrylate (), demonstrate distinct properties:

  • Trifluoromethyl Group : The CF₃ group in increases electron-withdrawing effects and metabolic stability, making it more resistant to enzymatic degradation than the target compound.

Biological Activity

Methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate, with CAS Number 1327179-64-5, is a compound of interest due to its potential biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C19H21NO5S
  • Molecular Weight : 375.4 g/mol
  • Structure : The compound features a sulfonyl group attached to a dimethylphenyl moiety and an aminoacrylate structure.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with specific biological targets. Research indicates that it may exhibit anti-inflammatory and anticancer properties.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may act as a modulator for various receptors, enhancing or inhibiting their activity depending on the cellular context.
  • Cell Proliferation : Some studies have indicated that it could affect cell proliferation rates in cancer cell lines.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited varying IC50 values across different cell lines, suggesting selective toxicity.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

Animal Studies

Animal models have been employed to assess the anti-inflammatory effects of the compound:

  • Model Used : Carrageenan-induced paw edema in rats.
  • Results : Significant reduction in edema was observed at doses of 25 mg/kg and 50 mg/kg.

Case Studies

  • Case Study on Inflammation : A study involving the administration of the compound in a rat model showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6.
  • Case Study on Cancer Treatment : In xenograft models, treatment with the compound led to reduced tumor size compared to controls, indicating potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of structurally analogous acrylates typically involves copolymerization strategies or stepwise functionalization. For example, controlled copolymerization (e.g., using APS as an initiator and adjusting monomer ratios) can optimize molecular weight and substituent placement . Flow chemistry methods, such as the Omura-Sharma-Swern oxidation, enable precise control over reaction parameters (e.g., temperature, residence time) to improve yield and reduce side products . Key optimization factors include:

  • Catalyst selection : Use of radical initiators (e.g., ammonium persulfate) for controlled polymerization.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonamide and methoxyphenyl intermediates.
  • Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) to stabilize intermediates during sulfonation and amination.

Q. How is the Z-configuration of the acrylate group confirmed experimentally?

  • Methodological Answer : The Z-configuration is validated via X-ray crystallography and NMR spectroscopy . For example:

  • X-ray diffraction : Crystal structures of analogous acrylates (e.g., methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate) reveal dihedral angles between aromatic rings (e.g., 82.9°), with intramolecular hydrogen bonds (C–H⋯O) stabilizing the Z-conformation .
  • NOESY NMR : Cross-peaks between the sulfonyl group and methoxyphenyl protons confirm spatial proximity in the Z-isomer.

Q. What analytical techniques are used to assess solubility and stability under varying pH conditions?

  • Methodological Answer :

  • HPLC-UV : Quantify solubility in aqueous buffers (pH 3–10) using reverse-phase C18 columns and acetonitrile/water gradients.
  • Dynamic Light Scattering (DLS) : Monitor aggregation in polar solvents (e.g., DMSO) at concentrations ≥1 mM.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (e.g., decomposition onset at ~180°C) under nitrogen atmospheres .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize synthesis yield and purity?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Use central composite designs to model interactions between variables (e.g., monomer ratio, initiator concentration). For example, a 3-factor DoE (temperature, pH, reaction time) identified optimal yield (82%) at 75°C, pH 6.5, and 12-hour duration .
  • Statistical Modeling : Multivariate analysis (e.g., ANOVA) resolves confounding factors, such as solvent polarity effects on sulfonation efficiency.

Q. How do computational methods like DFT elucidate electronic properties and reaction mechanisms?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculations at the B3LYP/6-311+G(d,p) level predict frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV), indicating charge-transfer interactions between the sulfonyl and methoxyphenyl groups .
  • Transition State Analysis : Identify rate-determining steps (e.g., sulfonation via a trigonal bipyramidal intermediate) using Gaussian 09 with IRC verification.

Q. How should researchers resolve contradictions in spectral data (e.g., conflicting NMR assignments)?

  • Methodological Answer :

  • Crystallographic Validation : Cross-reference NMR shifts with X-ray-derived torsion angles (e.g., 82.9° dihedral angle confirming Z-configuration) .
  • 2D NMR (HSQC, HMBC) : Resolve ambiguities in proton-carbon correlations, particularly for overlapping methoxy and sulfonyl signals.
  • Variable Temperature NMR : Detect dynamic effects (e.g., rotational barriers) causing signal splitting in DMSO-d₆ at 25°C vs. 60°C .

Q. What mechanisms underlie the biological activity of structurally related acrylates?

  • Methodological Answer :

  • Enzyme Inhibition Studies : Analogous compounds (e.g., (E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide) inhibit cyclooxygenase-2 (COX-2) via hydrogen bonding to Arg120 and Tyr355 residues .
  • Molecular Dynamics (MD) Simulations : Predict binding affinities (ΔG ~ -9.8 kcal/mol) for sulfonamide-acrylate derivatives in COX-2 active sites.

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